Tocainide - 71395-14-7

Tocainide

Catalog Number: EVT-285889
CAS Number: 71395-14-7
Molecular Formula: C11H17ClN2O
Molecular Weight: 228.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tocainide is a primary amine analog of lidocaine, classified as a Class IB antiarrhythmic agent [, ]. It is primarily employed in scientific research to investigate its electrophysiological effects on cardiac tissues and its potential applications in understanding and treating cardiac arrhythmias [, , ]. Notably, tocainide exhibits stereospecificity, with its R(-) enantiomer demonstrating greater potency in various electrophysiological parameters compared to its S(+) counterpart [, , ].

Future Directions
  • Enantioselective Pharmacology: Further research is needed to fully elucidate the enantioselective pharmacology of tocainide, exploring the distinct contributions of each enantiomer to its therapeutic and potentially adverse effects [, ].

  • Drug-Drug Interactions: Investigations into the potential for drug-drug interactions involving tocainide, particularly with agents metabolized by cytochrome P450 enzymes, are crucial for ensuring safe and effective therapeutic use [, , ].

  • Novel Therapeutic Applications: Exploring the potential applications of tocainide beyond its traditional role as an antiarrhythmic agent, such as its effects on leukocyte locomotion, could lead to new therapeutic avenues [, ].

  • Development of Tocainide Analogs: Designing and synthesizing new analogs of tocainide with improved pharmacological profiles, such as enhanced potency, reduced side effects, and greater metabolic stability, remains an active area of research [].

Source and Classification

Tocainide hydrochloride is synthesized from lidocaine and classified as a Class Ib antiarrhythmic drug. It is recognized for its ability to block sodium channels in cardiac tissues, thereby stabilizing cardiac membranes and reducing excitability. This compound is no longer marketed in the United States but has been used in other countries under various trade names, including Tonocard .

Synthesis Analysis

Tocainide hydrochloride can be synthesized through several methods, typically involving the reaction of 2,6-dimethylaniline with propionyl chloride to form 2-amino-N-(2,6-dimethylphenyl)propanamide. This intermediate product is then converted to the hydrochloride salt form through acidification with hydrochloric acid. Key parameters in this synthesis include:

Molecular Structure Analysis

The molecular formula for tocainide hydrochloride is C11H17ClN2OC_{11}H_{17}ClN_{2}O, with a molar mass of approximately 228.72 g/mol. The structure includes:

  • Functional Groups: A primary amine group (-NH2) and a carboxylic acid group (-COOH) as part of the hydrochloride salt.
  • Chiral Centers: Tocainide exists as two enantiomers, with the R-isomer being more pharmacologically active than the S-isomer.
  • 3D Structure: The compound exhibits a specific three-dimensional conformation that influences its binding affinity to sodium channels .
Chemical Reactions Analysis

Tocainide hydrochloride undergoes various chemical reactions, primarily related to its interaction with sodium channels:

  • Sodium Channel Blockade: Tocainide exerts a frequency-dependent block on sodium channels, particularly in depolarized states, which is crucial for its antiarrhythmic action.
  • Metabolism: The compound is metabolized primarily through glucuronidation, producing tocainide carbamoyl ester glucuronide as a major metabolite. This metabolic pathway can be influenced by other drugs, such as rifampicin, which enhances tocainide's conversion into its metabolite .
Mechanism of Action

Tocainide's mechanism of action involves:

  • Sodium Channel Interaction: It binds preferentially to the inactive state of voltage-gated sodium channels in cardiac tissues. This binding reduces the influx of sodium ions during depolarization phases, leading to decreased excitability and conduction velocity in myocardial cells.
  • Therapeutic Effects: By stabilizing cardiac membranes and preventing abnormal electrical activity, tocainide effectively treats life-threatening ventricular arrhythmias .
Physical and Chemical Properties Analysis

Key physical and chemical properties of tocainide hydrochloride include:

  • Solubility: Water solubility is approximately 0.47 mg/mL.
  • pKa Values: The strongest acidic pKa is around 3.73, while the strongest basic pKa is approximately 9.56.
  • LogP Value: The logP (partition coefficient) indicates moderate lipophilicity at around 1.4, suggesting good membrane permeability .
  • Stability: The compound should be stored in a cool, dry place away from light to maintain stability.
Applications

Tocainide hydrochloride has several scientific applications:

  • Clinical Use: It has been used primarily for managing ventricular arrhythmias in patients who cannot tolerate other antiarrhythmic medications.
  • Research Studies: Tocainide serves as a valuable tool in pharmacological research for studying sodium channel dynamics and arrhythmogenic mechanisms.
  • Cell Signaling Studies: Its properties as a sodium channel blocker make it useful in various cell signaling studies within cardiac tissues .
Introduction to Tocainide Hydrochloride

Historical Context and Discovery Timeline

Tocainide was synthesized in the early 1970s by Astra Pharmaceutical Products as part of a concerted effort to develop lidocaine analogs with improved oral pharmacokinetics. Key milestones include:

Table 1: Historical Development of Tocainide

YearEventReference
1972German patent DE 2235745 filed for antiarrhythmic primary aminoacyl anilides [1]
1974UK patent GB 1461602 granted for synthesis methods [1]
1976First human pharmacokinetic study published (Winkle et al.) [1]
1983FDA approval for ventricular arrhythmias (brand name Tonocard®) [5] [9]
1999-2003Market withdrawal in multiple countries due to adverse effect profiles [1] [2]

The drug’s development leveraged structure-activity relationship (SAR) studies to modify lidocaine’s ester group into a hydrolytically stable amide linkage. This change conferred resistance to first-pass metabolism while retaining sodium channel affinity [9]. By 1983, tocainide became clinically established for suppressing ventricular tachycardia and fibrillation but was later withdrawn due to risks of hematologic toxicity [2] [5].

Classification Within Antiarrhythmic Agents (Class 1B)

Tocainide hydrochloride is classified as a Class 1B antiarrhythmic under the Vaughan-Williams system. This classification denotes:

  • State-dependent sodium channel blockade: High affinity for inactivated (≈115 μM Ki) and open sodium channel states over resting states [3] [7].
  • Fast dissociation kinetics: Block duration of 0.5–2 seconds, enabling preferential suppression of depolarized (ischemic) tissue [3] [10].
  • Minimal effect on action potential duration: <10% prolongation in Purkinje fibers, distinguishing it from Class 1A agents [7] [9].

Table 2: Electrophysiological Properties of Class 1B Agents

ParameterTocainideLidocaineMexiletine
Vmax Reduction30–50%25–40%35–55%
Use-DependenceStrongStrongModerate
APD ChangeShorteningShorteningNeutral
Inactivated State Ki115 μM72 μM89 μM

Class 1B agents exhibit "use-dependent" blocking, where efficacy increases at higher heart rates. Voltage-clamp studies in guinea pig myocytes demonstrated tocainide’s block intensifies with prolonged depolarizing pulses (>200 ms), confirming its role as an inactivation state blocker [3]. This contrasts with Class 1A drugs (e.g., quinidine), which primarily block activated channels [3] [7].

Structural Relationship to Lidocaine and Other Sodium Channel Blockers

Tocainide shares a 2,6-dimethylanilide pharmacophore with lidocaine but replaces the ester moiety with an aminoalkyl group. Critical structural features include:

  • Chiral center: The propylamine side chain confers stereoselectivity. The R-enantiomer exhibits 3-fold greater sodium channel affinity than the S-form due to optimal hydrophobic interactions [1] [6].
  • Hydrochloride salt: Enhances water solubility (>20 mg/mL in DMSO; ≥5 mg/mL in H₂O) and oral absorption [6] [8].
  • Metabolic stability: Replacement of lidocaine’s ester with a stable amide bond reduces hepatic degradation. Primary metabolism occurs via glucuronidation (tocainide carbamoyl glucuronide) [1] [9].

Figure: Structural Comparison

Lidocaine:          O  ║  Ar–N–C–CH₂–N(C₂H₅)₂   (Ar = 2,6-dimethylphenyl)  CH₃  Tocainide:          O  ║  Ar–N–C–CH(NH₂)–CH₃  (Ar = 2,6-dimethylphenyl)  

Tocainide’s primary amine enables formation of charged species at physiological pH, enhancing interaction with the sodium channel’s inner pore residues (e.g., D4-S6 domain) [6] [10]. Molecular modeling confirms its compact conformation (molecular weight 192.26 g/mol; logP 0.76) permits deep pore access [2] [6].

Table 3: Sodium Channel Affinity Across Analogs

CompoundTonic Block IC₅₀ (μM)Use-Dependent Block IC₅₀ (μM)Inactivated State Specificity
Tocainide523248 (10 Hz)3.2-fold
Lidocaine407195 (10 Hz)2.9-fold
Mexiletine612301 (10 Hz)2.7-fold

Data from voltage-clamp studies at holding potentials of −100 mV (tonic) and −70 mV (inactivated) [3] [6] [10].

Tocainide’s structural optimization balances lipophilicity (for membrane penetration) and ionization (for channel interaction), enabling rapid onset (peak plasma: 1–2 hours) and sustained suppression of ventricular ectopy [5] [9].

Properties

CAS Number

71395-14-7

Product Name

Tocainide Hydrochloride

IUPAC Name

2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

InChI

InChI=1S/C11H16N2O.ClH/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12;/h4-6,9H,12H2,1-3H3,(H,13,14);1H

InChI Key

AMZACPWEJDQXGW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)N.Cl

Synonyms

Hydrochloride, Tocainide
Tocainide
Tocainide Hydrochloride
Tocainide Monohdyrochloride, (R)-Isomer
Tocainide Monohydrobromide, (R)-Isomer
Tocainide Monohydrochloride
Tocainide Monohydrochloride, (+-)-Isomer
Tocainide Monohydrochloride, (S)-Isomer
Tocainide, (+-)-Isomer
Tocainide, (R)-Isomer
Tocainide, (S)-Isomer
Tonocard
W 36095
W-36095
W36095
Xylotocan

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.